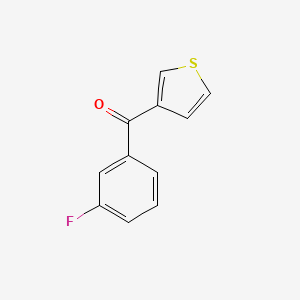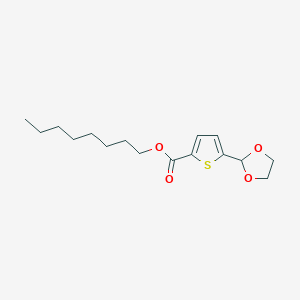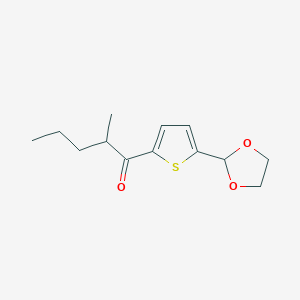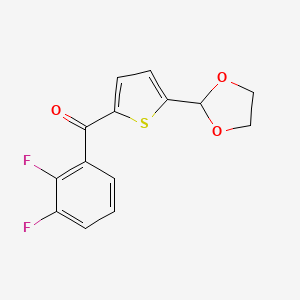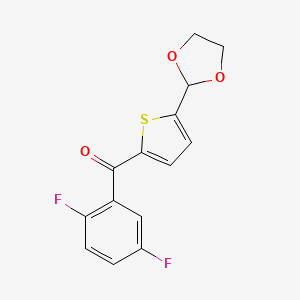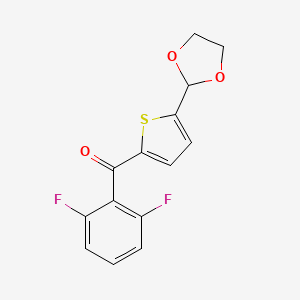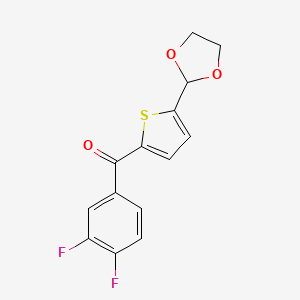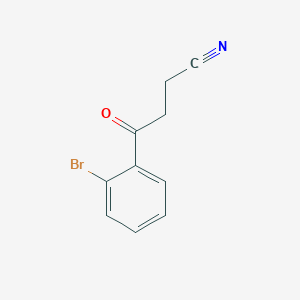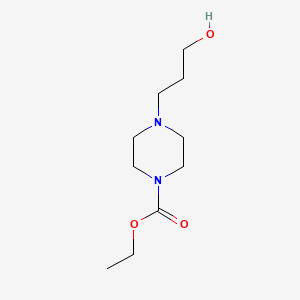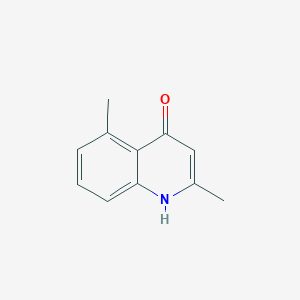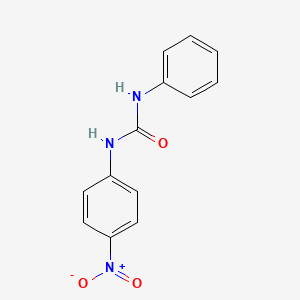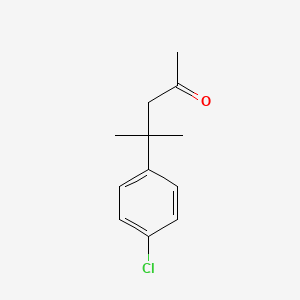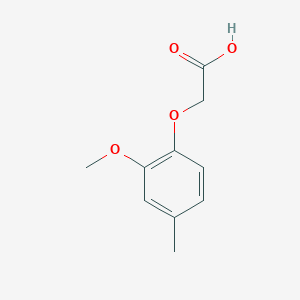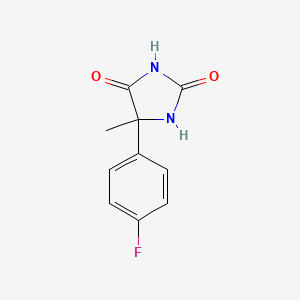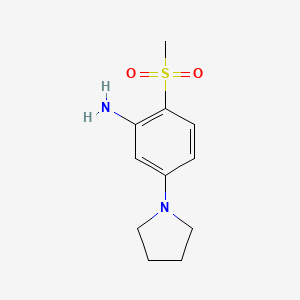
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline (MSPA) is an organic compound belonging to a class of compounds known as pyrrolidine anilines. MSPA is a relatively new compound, first synthesized in 2012. It has since been studied for its potential applications in a variety of scientific fields.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a core component of the compound , is widely utilized in medicinal chemistry due to its sp^3-hybridization, which allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. These characteristics make pyrrolidine derivatives, including those with additional functionalities like sulfonamide or aniline groups, valuable in designing drug candidates with varied biological profiles. This scaffold's versatility is evidenced by its presence in compounds targeting selectivity and structure-activity relationship (SAR) studies across a range of biological activities (Li Petri et al., 2021).
Applications in N-Heterocycle Synthesis
The incorporation of elements like sulfonyl and pyrrolidine into molecular frameworks is crucial in synthesizing N-heterocycles, which are core structures in many pharmaceuticals and natural products. Techniques leveraging chiral sulfinamides, such as tert-butanesulfinamide, demonstrate the strategic use of pyrrolidine derivatives for assembling complex molecular architectures, underscoring the potential of compounds with similar structural features in synthetic organic chemistry (Philip et al., 2020).
Chemical Modification for Material Science
In materials science, the modification of polymers using sulfone groups (related to the methylsulfonyl functionality) enhances properties like hydrophilicity, which is crucial for applications such as nanofiltration membranes. This demonstrates the applicability of functional groups present in the compound of interest for modifying material surfaces to achieve desired chemical and physical properties (Bruggen, 2009).
Eigenschaften
IUPAC Name |
2-methylsulfonyl-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-4-9(8-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGVUUQERVBVGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

